3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced to yield the desired amine. Common reducing agents used in this process include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and sedative properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its anticonvulsant and sedative effects.
Pathways Involved: The compound modulates neurotransmitter release and inhibits neuronal excitability, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropanoic acid
- 3,4,5-Trimethoxyphenylacrylic acid
Comparison: 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine is unique due to its specific amine functionality, which imparts distinct biological activities compared to its analogs. While similar compounds may share some pharmacological properties, the presence of the amine group in this compound enhances its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI Key |
VIGFQENHJVVNEW-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CN |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCN |
Origin of Product |
United States |
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